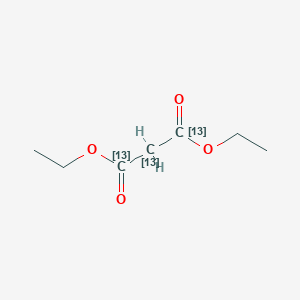

Diethyl Malonate-13C3

Vue d'ensemble

Description

Strophanthidine est un glycoside cardiaque dérivé de plantes du genre Strophanthus. Il est connu pour ses effets puissants sur le cœur, similaires à ceux d'autres glycosides cardiaques comme la digitaline et l'ouabaïne. Strophanthidine a été utilisé historiquement comme traitement de l'insuffisance cardiaque et comme composant de poisons de flèches par les tribus africaines indigènes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Strophanthidine peut être synthétisée par clivage du résidu cymarose de la cymarine, ce qui conduit à la formation de k-strophanthidine . Une autre méthode consiste à réduire le groupe aldéhyde C19 de la cymarine ou de la k-strophanthidine, ce qui conduit à la formation de cymarol et de k-strophanthidol .

Méthodes de production industrielle

La production industrielle de strophanthidine implique généralement l'extraction des graines mûres de Strophanthus kombé et du lys Convallaria . Le processus d'extraction comprend plusieurs étapes de purification pour isoler le composé pur.

Analyse Des Réactions Chimiques

Hydrolysis and Decarboxylation

Hydrolysis of the ester groups followed by decarboxylation converts the alkylated malonate into a substituted acetic acid-¹³C₂ derivative.

Key Steps :

-

Acid-Catalyzed Hydrolysis : Concentrated HCl or H₂SO₄ in aqueous ethanol cleaves the ester bonds, yielding malonic acid-¹³C₃ 4.

-

Thermal Decarboxylation : Heating the dicarboxylic acid results in loss of CO₂, producing a mono-carboxylic acid with retained ¹³C labels at the α- and β-positions 4 .

| Process | Conditions | Outcome |

|---|---|---|

| Hydrolysis | 6M HCl, reflux, 2–4 hrs | Malonic acid-¹³C₃ |

| Decarboxylation | 150–200°C, H⁺ catalysis | Substituted acetic acid-¹³C₂ |

Claisen Condensation

Diethyl malonate-¹³C₃ undergoes Claisen condensation with esters or ketones under basic conditions, forming β-ketoesters. The ¹³C labels facilitate NMR tracking of cross-condensation products .

Example Reaction :

Bromination at the α-Position

Electrophilic bromination occurs at the α-carbon using bromine in acetic acid or CCl₄, yielding diethyl α-bromomalonate-¹³C₃. This reaction is pivotal for synthesizing halogenated intermediates .

Conditions :

Nitrosation and Reductive Amination

Diethyl malonate-¹³C₃ reacts with excess sodium nitrite in acetic acid to form diethyl oximinomalonate-¹³C₃. Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the oxime to diethyl aminomalonate-¹³C₃, a precursor for amino acid synthesis .

Applications :

Isotopic Tracing in Research

The ¹³C labels in diethyl malonate-¹³C₃ enable advanced analytical techniques:

-

Mechanistic Studies : Tracking carbon migration during enolate formation using ¹³C NMR .

-

Metabolic Pathway Analysis : Monitoring incorporation into TCA cycle intermediates (e.g., succinate-¹³C₂) in biological systems .

Comparative Reaction Data: Labeled vs. Non-Labeled Malonate

| Parameter | Diethyl Malonate-¹³C₃ | Diethyl Malonate (Unlabeled) |

|---|---|---|

| Molecular Weight | 163.15 g/mol | 160.17 g/mol |

| Boiling Point | 199°C | 199°C |

| Decarboxylation Rate | Identical to unlabeled | Baseline |

Applications De Recherche Scientifique

Strophanthidine has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying cardiac glycosides and their chemical properties.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Medicine: Historically used to treat heart failure; currently being studied for its potential anticancer properties

Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.

Mécanisme D'action

Strophanthidine exerts its effects by specifically inhibiting the membrane protein sodium-potassium adenosine triphosphatase in muscle tissue, particularly in the heart . This inhibition leads to an increase in intracellular calcium levels, which enhances cardiac contractility. excessive inhibition can result in calcium overload, diastolic dysfunction, arrhythmias, and potentially heart failure .

Comparaison Avec Des Composés Similaires

Strophanthidine est similaire à d'autres glycosides cardiaques comme la digitaline, l'ouabaïne et la digitoxine. Il est unique par sa structure moléculaire spécifique et les plantes particulières dont il est dérivé . Voici quelques composés similaires :

Digitaline : Dérivée de la digitale pourpre, utilisée pour traiter les affections cardiaques.

Ouabaïne : Trouvée dans les graines de Strophanthus gratus, utilisée de manière similaire à la strophanthidine.

Digitoxine : Un autre glycoside cardiaque avec une demi-vie plus longue par rapport à la strophanthidine.

La spécificité de la strophanthidine réside dans son inhibition spécifique de l'adénosine triphosphatase sodium-potassium et son utilisation historique comme poison de flèche .

Activité Biologique

Diethyl malonate-13C3 (CAS#: 53051-81-3) is a labeled derivative of diethyl malonate, a compound widely used in organic synthesis and biological research. This article explores its biological activity, focusing on its metabolic pathways, therapeutic implications, and experimental applications.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 163.15 g/mol |

| Density | 1.074 g/mL at 25ºC |

| Boiling Point | 199ºC |

| Melting Point | -51 to -50ºC |

| Solubility | Slightly soluble in ethyl acetate, sparingly soluble in chloroform |

These properties indicate that this compound is a liquid at room temperature and has low solubility in water, making it suitable for various organic reactions and biological studies.

Metabolic Pathways

This compound serves as a valuable tool in metabolic studies due to its role as a precursor in the synthesis of various biomolecules. It is particularly important in the malonic ester synthesis, where it acts as a building block for the formation of carboxylic acids and other derivatives. The compound can undergo deprotonation to form a carbanion, which can then be alkylated to produce substituted acetic acids.

Research indicates that diethyl malonate can influence metabolic pathways by acting as an inhibitor of succinate dehydrogenase (SDH), an enzyme involved in the tricarboxylic acid (TCA) cycle. Inhibition of SDH leads to reduced succinate oxidation and subsequent decreases in reactive oxygen species (ROS) production, which is critical during ischemia/reperfusion injury in cardiac tissues .

Therapeutic Implications

The potential therapeutic applications of this compound are significant, particularly in cardiovascular medicine. Studies have shown that prodrugs derived from malonate, such as dimethyl malonate (DMM), can protect against cardiac ischemia/reperfusion injury by inhibiting SDH activity and preventing succinate accumulation . This suggests that this compound could be utilized in developing new treatments for heart conditions.

Experimental Applications

This compound has been employed in various experimental settings:

- Synthesis of Labeled Compounds : It is commonly used for synthesizing labeled fatty acids and other biomolecules, allowing researchers to trace metabolic pathways and study biochemical processes .

- Cardioprotective Studies : In vivo studies have demonstrated that diethyl malonate derivatives can significantly reduce myocardial injury during reperfusion, enhancing survival rates in animal models .

- Toxicological Assessments : The compound has been included in assessments for environmental safety and human health due to its low toxicity profile. Regulatory bodies have classified it as low priority for further work concerning human health risks .

Case Studies

Case Study 1: Cardioprotection Mechanism

In a study investigating the cardioprotective effects of DMM, researchers administered the compound to mice before inducing ischemia. Results showed a significant reduction in myocardial infarct size and improved cardiac function post-reperfusion compared to control groups. The mechanism was attributed to the inhibition of SDH and subsequent reduction in ROS production .

Case Study 2: Metabolic Tracing

Another study utilized this compound to trace metabolic pathways involving fatty acid synthesis. The incorporation of the labeled compound into fatty acids allowed for detailed analysis of metabolic fluxes under varying physiological conditions, providing insights into lipid metabolism .

Propriétés

IUPAC Name |

diethyl (1,2,3-13C3)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3/i5+1,6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXGSMUGOJNHAZ-SVFBATFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[13C](=O)[13CH2][13C](=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583932 | |

| Record name | Diethyl (~13~C_3_)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53051-81-3 | |

| Record name | Diethyl (~13~C_3_)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.